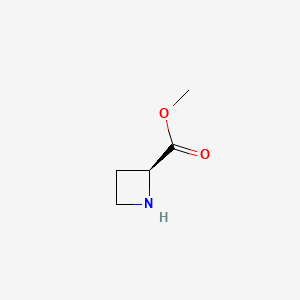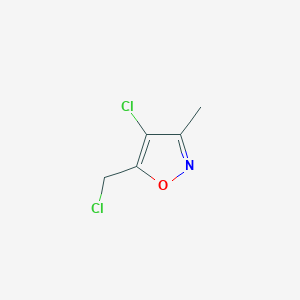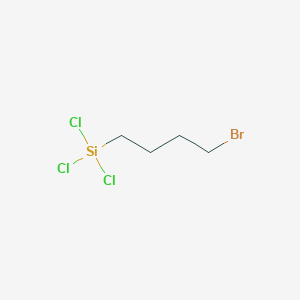
2-Amino-5-(4-trifluoromethylphenyl)pyrazine
Vue d'ensemble
Description
2-Amino-5-(4-trifluoromethylphenyl)pyrazine, also known as 5-TFMP, is an organic compound with the molecular formula C10H8F3N3. It is a colorless solid that is soluble in most organic solvents. It is used as a building block in organic synthesis, and has been studied for its potential applications in drug development.
Mécanisme D'action
The mechanism of action of 2-Amino-5-(4-trifluoromethylphenyl)pyrazine is not yet fully understood. However, it is believed that its activity is due to its ability to interact with certain enzymes and receptors in the body. It is thought to bind to certain proteins and enzymes, which can inhibit their activity and thus affect the physiological functions of the body.
Biochemical and Physiological Effects
2-Amino-5-(4-trifluoromethylphenyl)pyrazine has been shown to have anti-inflammatory, anti-cancer, and antimicrobial activities in vitro. In addition, it has been shown to inhibit the activity of certain enzymes and receptors in the body, which can lead to a variety of physiological effects. For example, it has been shown to reduce inflammation and pain, and to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-Amino-5-(4-trifluoromethylphenyl)pyrazine is a relatively stable compound, and has been used in a variety of laboratory experiments. It is easy to synthesize, and can be stored for long periods of time without significant degradation. However, it can be toxic in high concentrations, and should be handled with care.
Orientations Futures
2-Amino-5-(4-trifluoromethylphenyl)pyrazine has potential applications in drug development, and further research is needed to explore its potential therapeutic uses. Possible future directions include the development of new synthetic methods for the preparation of 2-Amino-5-(4-trifluoromethylphenyl)pyrazine, as well as the investigation of its mechanism of action and its effects on various biochemical and physiological processes. Additionally, further studies are needed to understand the potential side effects of 2-Amino-5-(4-trifluoromethylphenyl)pyrazine and to develop methods to reduce its toxicity.
Applications De Recherche Scientifique
2-Amino-5-(4-trifluoromethylphenyl)pyrazine has been studied for its potential applications in drug development. It has been used as a starting material for the synthesis of various heterocyclic compounds, such as 1,3-diarylpyrazoles and 1,3-diarylpyridines. These compounds have been studied for their potential use as anti-cancer agents, antimicrobial agents, and anti-inflammatory agents.
Propriétés
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]pyrazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3/c12-11(13,14)8-3-1-7(2-4-8)9-5-17-10(15)6-16-9/h1-6H,(H2,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCWBZARKLQZDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=N2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601258402 | |
| Record name | 5-[4-(Trifluoromethyl)phenyl]-2-pyrazinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601258402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-(4-trifluoromethylphenyl)pyrazine | |
CAS RN |
69816-52-0 | |
| Record name | 5-[4-(Trifluoromethyl)phenyl]-2-pyrazinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69816-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[4-(Trifluoromethyl)phenyl]-2-pyrazinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601258402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-Morpholin-4-ylphenyl)amino]-4-oxobutanoic acid](/img/structure/B3150830.png)





![4-{[3-(Thien-2-ylsulfonyl)propanoyl]amino}-benzoic acid](/img/structure/B3150866.png)




